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Introduction

Acetamidinium iodide (FAI) based perovskites are at the forefront of research for next-
generation photovoltaic and optoelectronic applications due to their excellent thermal stability
and tunable bandgap. The performance and stability of perovskite devices are intrinsically
linked to the quality of the thin film. Therefore, a thorough and systematic characterization of
these films is paramount. This document provides detailed application notes and experimental
protocols for the essential characterization techniques used to evaluate acetamidinium iodide
perovskite thin films.

Key Characterization Techniques

A comprehensive understanding of acetamidinium iodide perovskite thin films requires a suite
of characterization techniques to probe their structural, optical, morphological, and
compositional properties. The most critical techniques include:

o X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallite size.

o UV-Visible (UV-Vis) Spectroscopy: To determine the optical absorption properties and
estimate the bandgap.
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» Photoluminescence (PL) Spectroscopy: To investigate the radiative recombination
processes, defect densities, and charge carrier dynamics.

e Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and
film uniformity.

o X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and
chemical states of the constituent elements at the film surface.

Structural Characterization: X-ray Diffraction (XRD)

Application Note: XRD is a fundamental technique to confirm the formation of the desired
perovskite crystal structure (typically the black a-phase for photovoltaic applications) and to
identify any secondary phases, such as the non-perovskite yellow &-phase or residual
precursors like Pblz.[1][2] The peak positions are used to calculate lattice parameters, while the
peak broadening can be used to estimate the crystallite size via the Scherrer equation.
Preferred orientation of the crystallites can also be inferred from the relative peak intensities.[3]

Experimental Protocol:

o Sample Preparation: The acetamidinium iodide perovskite thin film is fabricated on a
suitable substrate (e.g., FTO-coated glass).

e Instrument Setup:
o X-ray Source: Typically Cu Ka radiation (A = 1.5406 A).[4]
o Geometry: Bragg-Brentano geometry is commonly used for thin film analysis.

o Scan Range (20): A typical scan range is 10° to 60°, which covers the major diffraction
peaks of FAPbDIs.

o Step Size and Scan Speed: A step size of 0.02° and a scan speed of 1-2°/min are
common starting points.

o Data Acquisition: The sample is mounted on the diffractometer, and the XRD pattern is
recorded.
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o Data Analysis:

o lIdentify the diffraction peaks and compare them with standard diffraction patterns for a-
FAPDIs (peaks around 14°, 20°, 24.5°, 28°, 31.5°, 35°, 40.5°, and 43°).[2]

o Check for the presence of a peak around 12.7° which corresponds to Pbl2.[1]

o Calculate the crystallite size (D) using the Scherrer equation: D = (KA) / (B cos8), where K
is the Scherrer constant (~0.9), A is the X-ray wavelength, (3 is the full width at half
maximum (FWHM) of the diffraction peak in radians, and 0 is the Bragg angle.

Logical Relationship of XRD Analysis

Caption: Workflow for XRD analysis of perovskite thin films.

Optical Characterization: UV-Visible (UV-Vis)
Spectroscopy

Application Note: UV-Vis spectroscopy is used to measure the absorbance of the perovskite
thin film as a function of wavelength.[5] This data is crucial for determining the light-harvesting
capability of the film. The absorption onset is used to calculate the optical bandgap of the
material, a key parameter for solar cell performance.

Experimental Protocol:

o Sample Preparation: The perovskite thin film is prepared on a transparent substrate (e.g.,
glass or quartz). A blank substrate is used as a reference.

e Instrument Setup:
o Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

o Wavelength Range: Typically 300 nm to 900 nm to cover the absorption range of FAPbIs.
[6]

o Data Acquisition:
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o Place the blank substrate in the reference beam path.

o Place the perovskite film sample in the sample beam path.

o Record the absorbance spectrum.

o Data Analysis (Tauc Plot):

o Convert the absorbance (A) to the absorption coefficient (a) using the relation a = 2.303 *
A/ t, where t is the film thickness.

o For a direct bandgap semiconductor like FAPbIs, plot (ahv)2 versus photon energy (hv).

o Extrapolate the linear portion of the plot to the x-axis (where (ahv)2 = 0). The intercept
gives the optical bandgap (EQ).[7]

Experimental Workflow for Bandgap Determination
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Caption: UV-Vis spectroscopy workflow for bandgap determination.

Optical Characterization: Photoluminescence (PL)
Spectroscopy

Application Note: PL spectroscopy provides insights into the radiative recombination pathways
in the perovskite film. The peak emission wavelength is related to the bandgap, and the
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intensity of the PL signal can be correlated with the material's quality; higher PL intensity often
suggests a lower density of non-radiative recombination centers (defects).[8] Time-resolved PL
(TRPL) can be used to measure the charge carrier lifetime.[9]

Experimental Protocol:
o Sample Preparation: The perovskite thin film on any substrate can be used.
e Instrument Setup:

o Excitation Source: A laser with an excitation energy above the perovskite's bandgap (e.qg.,
400-550 nm).

o Spectrometer: A high-resolution spectrometer coupled with a sensitive detector (e.g., a
CCD or PMT).

o Configuration: The laser is focused onto the sample, and the emitted light is collected and
directed to the spectrometer.

o Data Acquisition: The PL spectrum is recorded, showing the intensity of emitted light as a

function of wavelength.
o Data Analysis:
o Determine the peak emission wavelength and FWHM.

o Compare the PL intensity between different samples to qualitatively assess defect
densities.

o For TRPL, fit the decay curve with an exponential function to extract the charge carrier
lifetime.

Morphological Characterization: Scanning Electron
Microscopy (SEM)

Application Note: SEM is a powerful technique to visualize the surface morphology of the
perovskite thin film.[10] It provides information on grain size, grain boundaries, film uniformity,
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and the presence of pinholes or defects.[1] Large, uniform grains with few pinholes are
generally desirable for high-performance solar cells as this reduces charge recombination at
grain boundaries.[1][11]

Experimental Protocol:
e Sample Preparation:
o The perovskite thin film is mounted on an SEM stub using conductive carbon tape.

o For non-conductive substrates, a thin conductive coating (e.g., gold or carbon) may be
sputtered onto the surface to prevent charging, though this can obscure the finest surface
features.

e Instrument Setup:
o Electron Source: Field-emission gun (FEG) for high-resolution imaging.

o Accelerating Voltage: Typically 5-15 kV. Lower voltages can be used to reduce beam
damage to the sensitive perovskite material.

o Detector: Everhart-Thornley detector for secondary electron imaging (topographical
contrast).

o Data Acquisition: The electron beam is scanned across the sample surface, and the emitted
secondary electrons are detected to form an image. Images are captured at various
magnifications.

e Data Analysis:

o Use image analysis software (e.g., ImageJ) to measure the average grain size and size
distribution.[1][11]

o Visually inspect the images for pinholes, cracks, and overall film coverage.

Compositional Characterization: X-ray
Photoelectron Spectroscopy (XPS)
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Application Note: XPS is a surface-sensitive technique used to determine the elemental
composition and chemical states of the elements within the top few nanometers of the
perovskite film.[12] It is particularly useful for detecting surface contamination, degradation
products, and changes in stoichiometry.[13] High-resolution scans of individual elemental
peaks can provide information about the bonding environment.[14][15]

Experimental Protocol:

o Sample Preparation: The perovskite film is loaded into the ultra-high vacuum (UHV) chamber
of the XPS system. Samples should be fresh to minimize surface contamination from
ambient exposure.

e Instrument Setup:
o X-ray Source: Monochromatic Al Ka (1486.6 eV) or Mg Ka (1253.6 eV) source.
o Analyzer: A hemispherical electron energy analyzer.

o Data Acquisition:

o Survey Scan: A wide energy scan (e.g., 0-1200 eV binding energy) is performed to identify
all elements present on the surface.[12]

o High-Resolution Scans: Detailed scans are performed over specific elemental peaks of
interest (e.g., Pb 4f, 13d, N 1s, C 1s).

e Data Analysis:
o The positions of the peaks in the survey spectrum identify the elements present.

o The areas under the high-resolution peaks are used to quantify the atomic concentrations
of the elements.

o The precise binding energies and peak shapes in the high-resolution spectra are analyzed
to determine the chemical states and bonding environments of the elements.[15]

Relationship between Characterization Techniques and Film Properties
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Caption: Interrelation of characterization techniques and film properties.

Quantitative Data Summary

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b8034680?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8034680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Characterization

Typical Values for

. Parameter Acetamidinium Reference
Technique ] .
lodide Perovskites

Lattice Parameter (0-

XRD , ~6.3 A [16]
phase, cubic)

Pbl> Peak Position ~12.7° (28) [1]

UV-Vis Optical Bandgap (EQ) 1.48-1.55eV [3B1[17]
Peak Emission

PL 780 - 820 nm [8][18]
Wavelength

Carrier Lifetime
10s to 100s of ns [819]

(TRPL)

SEM Grain Size 200 nm - >1 pym [1][11]
Pb 4f7/2 Binding

XPS ~138.5 eV [14]
Energy

| 3ds/2 Binding Energy ~ ~619.5 eV [14]

Stability Testing

The long-term stability of acetamidinium iodide perovskite films is a critical area of research.

Stability testing protocols involve subjecting the films to various stressors and monitoring

changes in their properties over time using the characterization techniques described above.

[19]

Common Stressors:

e Thermal Stress: Storing films at elevated temperatures (e.g., 85°C) in an inert atmosphere.

[19]

¢ Light Soaking: Continuous illumination under simulated sunlight (e.g., 1-sun intensity).[19]

o Humidity Exposure: Storing films in a controlled humidity environment (e.g., 50-70% RH).[2]

[4]

© 2025 BenchChem. All rights reserved.

10/12

Tech Support


https://www.researchgate.net/figure/Summary-of-the-experimentally-determined-bandgap-energies-lattice-parameters-and_tbl1_353775617
https://www.mdpi.com/1996-1944/16/3/1049
https://pmc.ncbi.nlm.nih.gov/articles/PMC5913260/
https://scispace.com/pdf/band-gap-tuning-via-lattice-contraction-and-octahedral-3r4zsqo5rw.pdf
https://www.researchgate.net/publication/301481622_Photoluminescence_Enhancement_in_Formamidinium_Lead_Iodide_Thin_Films
https://pmc.ncbi.nlm.nih.gov/articles/PMC11369667/
https://www.researchgate.net/publication/301481622_Photoluminescence_Enhancement_in_Formamidinium_Lead_Iodide_Thin_Films
https://pubs.acs.org/doi/abs/10.1021/acsami.0c00663
https://www.mdpi.com/1996-1944/16/3/1049
https://pubmed.ncbi.nlm.nih.gov/36770056/
https://www.researchgate.net/figure/Atomic-level-understanding-XPS-spectra-of-the-perovskite-films-prepared-without_fig4_366141787
https://www.researchgate.net/figure/Atomic-level-understanding-XPS-spectra-of-the-perovskite-films-prepared-without_fig4_366141787
https://www.benchchem.com/product/b8034680?utm_src=pdf-body
https://www.fluxim.com/research-blogs/isos-protocols-stability-perovskite-solar-cells
https://www.fluxim.com/research-blogs/isos-protocols-stability-perovskite-solar-cells
https://www.fluxim.com/research-blogs/isos-protocols-stability-perovskite-solar-cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC10096836/
https://par.nsf.gov/servlets/purl/10197842
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8034680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Ambient Air Exposure: Storing films under ambient laboratory conditions.[12]

The degradation pathways can be complex, involving phase changes, decomposition, and
elemental migration. A combination of in-situ and ex-situ characterization is often employed to
understand these mechanisms.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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